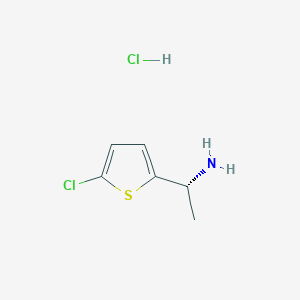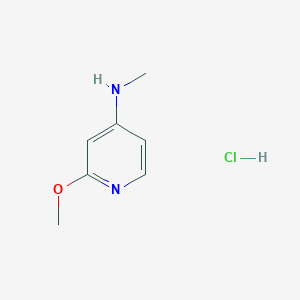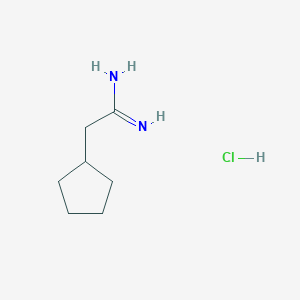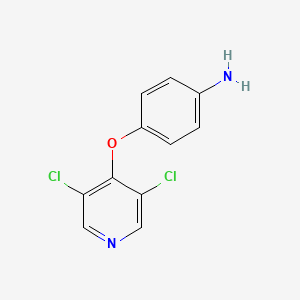
4-(3,5-Dichloro-pyridin-4-yloxy)-phenylamine
概要
説明
4-(3,5-Dichloro-pyridin-4-yloxy)-phenylamine is a useful research compound. Its molecular formula is C11H8Cl2N2O and its molecular weight is 255.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization of Derivatives
- Antiviral Activity: The synthesis of new derivatives and their inhibitory effects on viruses like Herpes simplex, Mayaro virus, and vesicular stomatitis virus highlight the compound's role in developing antiviral agents (Bernardino et al., 2007).
- Water Oxidation Catalysts: Ru complexes derived from pyridine analogs have been explored for their application in water oxidation, a critical reaction for sustainable energy production (Zong & Thummel, 2005).
- Fluorescent pH Sensors: Certain triarylamines functionalized with pyridinyl groups, akin to the core structure of 4-(3,5-Dichloro-pyridin-4-yloxy)-phenylamine, exhibit pH-dependent emissions, making them suitable as fluorescent pH sensors (Hu et al., 2013).
Novel Applications in Material Science
- Fluorescent Polyimides: The introduction of pyridine moieties into polyimides has led to the development of materials with unique optical properties, such as strong fluorescence, which can be leveraged in advanced material applications (Huang et al., 2012).
- Src Kinase Inhibitors: New derivatives containing basic water solubilizing groups and pyridyl groups have shown potent activity as Src kinase inhibitors, a target for cancer therapy research (Wu et al., 2006).
- Chemosensors: The synthesis of poly(pyridine-imide) acids demonstrates how such compounds can act as chemosensors, indicating potential applications in detecting chemical changes through optical signals (Wang et al., 2008).
作用機序
Target of Action
The primary targets of 4-(3,5-Dichloro-pyridin-4-yloxy)-phenylamine are VLA-4 and/or alpha4/beta7 . These are integrins, a type of cell adhesion molecule that plays a crucial role in cell-cell interactions and cell-extracellular matrix interactions .
Mode of Action
This compound acts as an antagonist of VLA-4 and/or alpha4/beta7 . By binding to these integrins, it inhibits or prevents cell adhesion, thereby disrupting cell-cell and cell-matrix interactions .
Biochemical Pathways
The inhibition of cell adhesion by this compound affects various biochemical pathways. It can prevent cell-adhesion mediated pathologies, which are implicated in a wide range of diseases, including Alzheimer’s disease, asthma, atherosclerosis, inflammatory bowel disease, multiple sclerosis, and rheumatoid arthritis .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of cell adhesion. This can lead to the prevention or treatment of various diseases associated with cell-adhesion mediated pathologies .
特性
IUPAC Name |
4-(3,5-dichloropyridin-4-yl)oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c12-9-5-15-6-10(13)11(9)16-8-3-1-7(14)2-4-8/h1-6H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDXOLFZWRSQIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=C(C=NC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B1429801.png)
![3-[4-(4-Methoxybenzyl)-1,4-diazepan-1-yl]propanoic acid](/img/structure/B1429802.png)
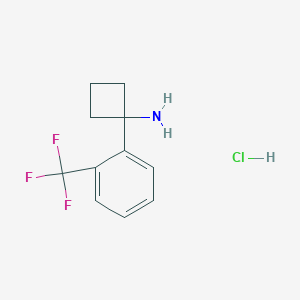

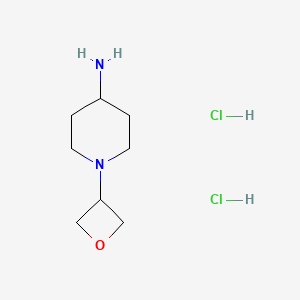
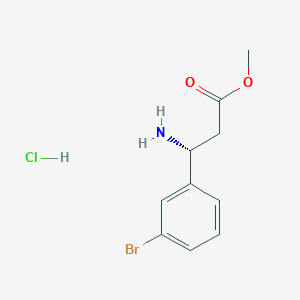
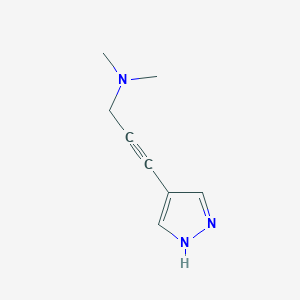
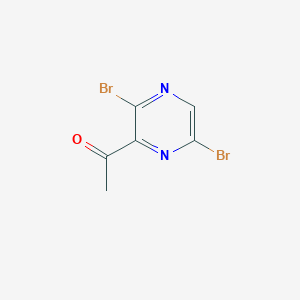
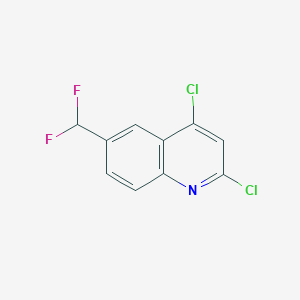
![3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-quinoline](/img/structure/B1429818.png)

